molecular formula C9H5BrFNO2 B1397448 Methyl 5-bromo-3-cyano-2-fluorobenzoate CAS No. 1807076-95-4

Methyl 5-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1397448
CAS No.: 1807076-95-4
M. Wt: 258.04 g/mol
InChI Key: AHSFWICLWXKZJJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a fluorine atom at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing substituents (Br, CN, F) and the methyl ester group.

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSFWICLWXKZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 5-amino-3-cyano-2-fluorobenzoate.

    Oxidation: Methyl 5-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-fluorobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to these targets, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative framework:

2.1. Structural and Functional Analogues
  • Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a complex bicyclic structure. Unlike Methyl 5-bromo-3-cyano-2-fluorobenzoate, this compound lacks halogen or cyano groups but shares the methyl ester functionality. Its characterization via gas chromatography (GC) and mass spectrometry highlights the utility of these methods in differentiating ester derivatives .
  • Methyl Shikimate (): A cyclic ester with hydroxyl and carboxyl groups. Its NMR and HPLC profiles (Figure 5) suggest methodologies applicable to analyzing ester derivatives, though its lack of halogen/cyano groups limits direct comparability .
  • Ethyl Linolenate and Methyl Palmitate (): Saturated and unsaturated fatty acid esters. These emphasize how alkyl chain length and unsaturation affect physical properties (e.g., boiling points, chromatographic retention times), which could parallel substituent effects in halogenated benzoates .
2.2. Substituent Effects
  • This could enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
  • Methyl Ester Stability: The ester group’s stability under varying conditions (e.g., acidic/basic hydrolysis) is well-documented in compounds like dehydroabietic acid methyl ester (), though halogen/cyano substituents may alter degradation pathways .
2.3. Analytical Characterization
  • GC and HPLC: –4 highlight GC and HPLC as standard tools for ester identification. For example, methyl shikimate was analyzed via HPLC (retention time: Peak A) and NMR (Figure 5), methods applicable to resolving complex substituent patterns in this compound .
  • Mass Spectrometry: Fragmentation patterns of diterpenoid esters () could guide structural elucidation of halogenated benzoates, particularly in distinguishing positional isomers .

Biological Activity

Methyl 5-bromo-3-cyano-2-fluorobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H6BrFNO2
  • Molecular Weight : Approximately 232.06 g/mol

The compound features a benzene ring substituted with a bromine atom at the 5-position, a cyano group at the 3-position, and a fluorine atom at the 2-position. These substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to these targets, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound-target complex.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. This compound has been investigated for its potential use against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-negative bacteria, making it a candidate for further evaluation as an antibacterial agent.

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a model for understanding enzyme interactions. For instance, it has been employed in assays to evaluate its effect on DNA gyrase and topoisomerase activities, which are crucial for bacterial DNA replication .

Case Studies

  • Antibacterial Activity : In a study assessing various compounds' effects on E. coli and Klebsiella pneumoniae, this compound demonstrated promising levels of growth inhibition compared to standard antibiotics .
    CompoundMIC (µg/mL) E. coliMIC (µg/mL) K. pneumoniae
    This compound48
    Ciprofloxacin0.0080.03
  • Enzyme Interaction Studies : The compound's potential as an enzyme inhibitor was evaluated through biochemical assays measuring its IC50 values against E. coli DNA gyrase and topoisomerase IV:
    EnzymeIC50 (µM)
    E. coli Gyrase2.91
    E. coli Topo IV4.80

These results indicate that while this compound is less potent than established fluoroquinolones, it still shows potential for development into a therapeutic agent .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-3-cyano-2-fluorobenzoate
Reactant of Route 2
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Methyl 5-bromo-3-cyano-2-fluorobenzoate

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